4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through palladium-catalyzed reactions involving halovinyl or aryl aldehydes and 3-aminopyrazoles[_{{{CITATION{{{_1{Microwave-assisted palladium mediated efficient synthesis of pyrazolo 3,4-
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: This compound has potential applications in medicinal chemistry. It may be used as a lead compound for the development of new drugs, particularly in the treatment of diseases related to inflammation and pain.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the activation or inhibition of certain pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid metabolism[_{{{CITATION{{{_2{Structural Basis for PPARα Activation by 1H-pyrazolo-3,4-b ... - Nature.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]quinazolines
Pyrazolo[3,4-b]pyridines
Uniqueness: 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-20(21-14-17-15-22-24-13-5-2-6-19(17)24)16-7-9-18(10-8-16)28(26,27)23-11-3-1-4-12-23/h2,5-10,13,15H,1,3-4,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXJEJERCLOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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